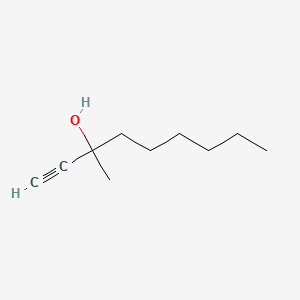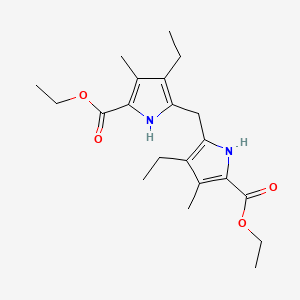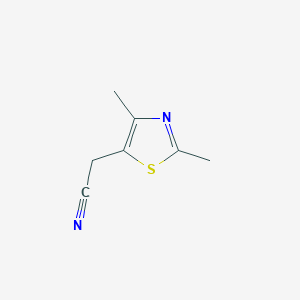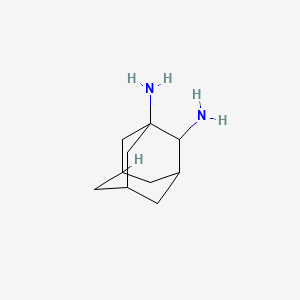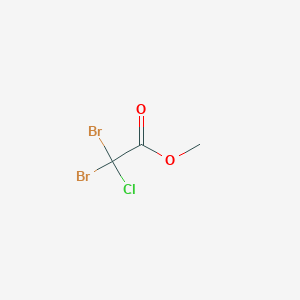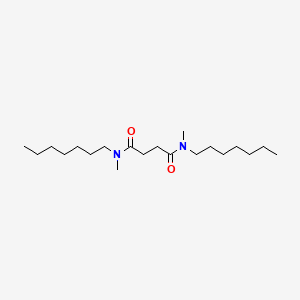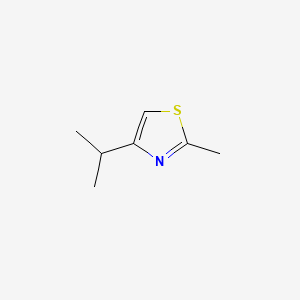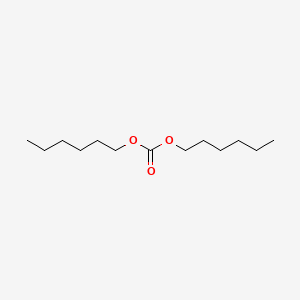
1-(4-Methylphenyl)-1H-pyrrole
Übersicht
Beschreibung
1-(4-Methylphenyl)-1H-pyrrole, also known as 4-Methylphenylpyrrole (4MPP), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the pyrrole family, which is a class of organic compounds that contain a five-membered aromatic ring with one nitrogen atom. The 4MPP molecule has a methyl group attached to the phenyl ring, which enhances its biological activity and makes it an attractive candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(4-Methylphenyl)-1H-pyrrole and its derivatives show promising results as corrosion inhibitors. For example, this compound-2,5-dione (MPPD) has been demonstrated to effectively inhibit carbon steel corrosion in hydrochloric acid, showcasing its potential in industrial applications (Zarrouk et al., 2015).
Antimicrobial Activity
Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some studies have shown that these compounds possess significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Hublikar et al., 2019), (Shaikh et al., 2021).
Synthesis of Conducting Polymers
This compound and its isomers have been used in the synthesis of new soluble conducting polymers. These polymers exhibit promising properties for use in electrochromic devices, highlighting the compound's relevance in materials science and engineering (Variş et al., 2006).
Anticancer Research
Pyrrole derivatives, including those related to this compound, have been explored for their anticancer properties. Studies suggest that these compounds can be effective against various types of cancer, particularly leukemia and lymphoma, making them of interest in oncological research (Singh et al., 2021).
Application in Antitubercular Agents
Research on this compound derivatives has also shown their potential as antitubercular agents. These compounds have been found to possess activity against Mycobacterium tuberculosis, suggesting their utility in the development of new treatments for tuberculosis (Biava et al., 2006), (Biava et al., 2009).
Photochemistry and Chemical Synthesis
This compound has been utilized in photochemical reactions to create new compounds, showcasing its versatility in organic synthesis and photochemistry (Basarić et al., 2003).
Anti-inflammatory Activity
Certain derivatives of this compound have been synthesized and shown to exhibit anti-inflammatory activity, indicating their potential use in the development of new anti-inflammatory drugs (Dholakia, 2023).
Electronically Intercommunicating Iron Centers
In the field of organometallic chemistry, this compound derivatives have been explored for their ability to electronically intercommunicate between iron centers. This research has implications for the development of new materials with unique electronic properties (Hildebrandt et al., 2011).
Wirkmechanismus
Target of Action
It’s worth noting that pyrrole derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a saturated scaffold of pyrrole, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that 1-(4-Methylphenyl)-1H-pyrrole might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that the pyrrolidine ring and its derivatives have target selectivity , implying that this compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a derivative of pyrrole, suggest that it might have good bioavailability .
Result of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates , suggesting that this compound might have diverse effects depending on its specific configuration.
Action Environment
It’s known that the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the action of this compound might be influenced by the stereochemical environment.
Biochemische Analyse
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, compounds with a similar structure, such as 4-methylaminorex, have been shown to bind to α4β2 nicotinic acetylcholine receptors in the brain .
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, 4-Methylaminorex, a synthetic cathinone, has been shown to disrupt the blood-brain barrier, leading to endothelial dysfunction .
Molecular Mechanism
Related compounds, such as 4-methylaminorex, have been shown to bind to α4β2 nicotinic acetylcholine receptors, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 499.2 K and a melting point of 208.75 K .
Metabolic Pathways
Related compounds, such as 4-methylaminorex, have been shown to undergo various metabolic reactions, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Subcellular Localization
The study of related compounds may provide insights into potential subcellular targets .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNLDVEMSMJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297601 | |
| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827-60-1 | |
| Record name | 1-(4-Methylphenyl)pyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methylphenyl)pyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Methylphenyl)pyrrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVC3BT4HRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


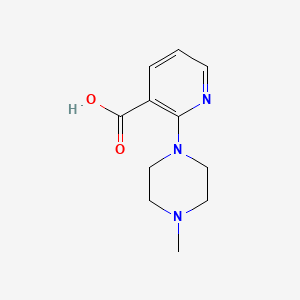
![1-[4-(Dimethylamino)phenyl]ethanol](/img/structure/B1597372.png)
![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)

